![molecular formula C22H28FN5O2 B2983004 8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851939-38-3](/img/structure/B2983004.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine and piperidine. Purines are biologically significant molecules found in DNA, RNA, and many other biological substances. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The compound has a molecular formula of C22H28FN5O2 and a molecular weight of 413.497.
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a complex structure due to the presence of multiple functional groups and rings.Scientific Research Applications
Chemical Synthesis and Reactivity
- Studies on the sulfenylation of substituted imines, including compounds related to the purine derivatives, discuss the conditions for mono- and bissulfenylation, highlighting the importance of solvent, base, and electrophile in product distribution, which could be relevant for understanding the chemical behavior of the target compound (Seitz & Needham, 1983).
- Research on the thiomethylation of substituted glutarimides provides insights into the influence of various factors on product distribution, which might be applicable to the synthesis or modification of purine derivatives (Seitz & Needham, 1981).
Antimicrobial Activity
- A study exploring the antimicrobial activity of novel compounds carrying biologically active sulfonamide moiety, including synthesis from dimethylaminomethylene derivatives, provides evidence of interesting antimicrobial properties that could suggest potential applications for related purine derivatives in combating microbial infections (Ghorab et al., 2017).
Pharmacological Potential
- The structure-cardiovascular activity relationships in new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones study suggests that specific substituents may confer antiarrhythmic and hypotensive activities, indicating the potential pharmacological value of structurally similar compounds (Chłoń-Rzepa et al., 2011).
Cytotoxic Activity
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from related pyranoquinoline derivatives, reveals potent cytotoxic properties against various cancer cell lines, suggesting that similar structural motifs in purine derivatives could be explored for anticancer applications (Deady et al., 2003).
Future Directions
The future directions for research on this compound could involve elucidating its synthesis process, studying its chemical reactions, and investigating its potential biological activity. Piperidine derivatives are a significant area of research in medicinal chemistry, and this compound could have potential applications in this field .
properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-4-16-10-7-8-12-27(16)14-18-24-20-19(21(29)26(3)22(30)25(20)2)28(18)13-15-9-5-6-11-17(15)23/h5-6,9,11,16H,4,7-8,10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLOBKZEFLWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-ethylpiperidin-1-yl)methyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

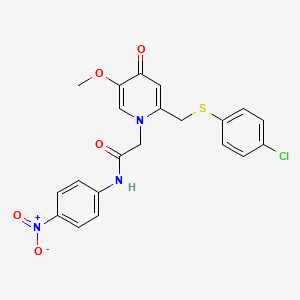
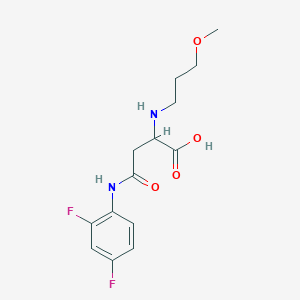



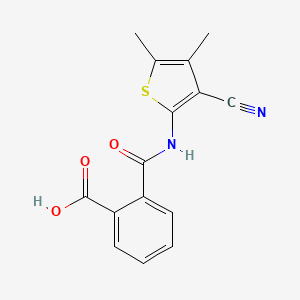
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
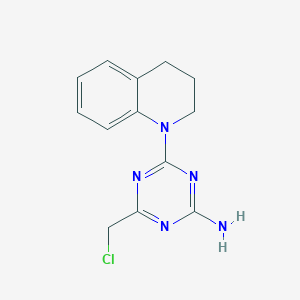
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)
![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)
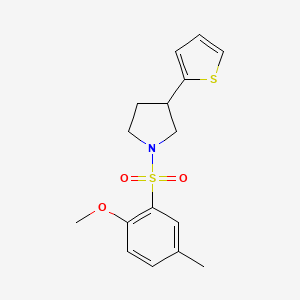
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)
